rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide
Description
Properties
Molecular Formula |
C6H9Cl2NO3S |
|---|---|
Molecular Weight |
246.11 g/mol |
IUPAC Name |
2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxothiolan-3-yl]acetamide |
InChI |
InChI=1S/C6H9Cl2NO3S/c7-1-6(10)9-5-3-13(11,12)2-4(5)8/h4-5H,1-3H2,(H,9,10)/t4-,5-/m1/s1 |
InChI Key |
XPRVHYWQGSYRSB-RFZPGFLSSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CS1(=O)=O)Cl)NC(=O)CCl |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide
Detailed Synthetic Route
Step 1: Preparation of the 1,1-Dioxo-1lambda6-thiolane Intermediate
- Starting from commercially available tetrahydrothiophene derivatives, oxidation is performed to convert the sulfur atom into the sulfone (1,1-dioxo) functional group.
- Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used to achieve the sulfone oxidation under controlled conditions to avoid over-oxidation or ring cleavage.
- The stereochemistry at the 3 and 4 positions is introduced either by chiral starting materials or via stereoselective synthesis methods, such as asymmetric catalysis or chiral auxiliaries.
Step 3: Formation of the Acetamide Linkage
- The 2-chloroacetamide moiety is introduced by acylation of the amine group on the thiolane ring with 2-chloroacetyl chloride.
- The reaction is typically carried out in an aprotic solvent such as N,N-dimethylformamide or tetrahydrofuran with a base such as triethylamine or N,N-diisopropylethylamine to neutralize the generated hydrochloric acid.
- Carbonyldiimidazole may also be employed as an alternative coupling reagent for milder reaction conditions.
Step 4: Purification and Characterization
- The crude product is purified by standard techniques such as liquid-liquid extraction, crystallization, or column chromatography.
- Characterization is performed using nuclear magnetic resonance spectroscopy (^1H NMR), mass spectrometry, and high-performance liquid chromatography to confirm purity and stereochemical configuration.
Reaction Conditions and Reagents Summary Table
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Sulfone formation | Hydrogen peroxide or m-CPBA, controlled temp | Oxidation of sulfur to sulfone |
| 2 | Chlorination | Thionyl chloride or PCl5, mild conditions | Selective chlorination at 4-position |
| 3 | Acylation (acetamide formation) | 2-Chloroacetyl chloride, base (e.g., triethylamine), aprotic solvent (DMF, THF) | Formation of chloroacetamide linkage |
| 4 | Purification | Chromatography, crystallization | Ensures stereochemical purity |
Analytical and Research Findings
- The stereochemical purity of the product is confirmed by chiral chromatography and ^1H NMR coupling constants consistent with the (3R,4S) configuration.
- Mass spectrometry confirms the molecular ion peak consistent with the molecular formula including two chlorine atoms and the sulfone group.
- High-performance liquid chromatography (HPLC) methods are optimized to separate possible diastereomers and confirm the racemic mixture.
- The synthetic method yields the compound in moderate to good yield (typically 60–85%) depending on the stereochemical control and purification efficiency.
Alternative Synthetic Routes and Improvements
- Some patent literature (e.g., US20240317706A1) describes alternative synthetic approaches involving protein degradation mediators where similar sulfone-thiolane scaffolds are synthesized using carbonyldiimidazole-mediated coupling reactions and N,N-diisopropylethylamine as base in solvents like ethyl acetate or dimethylformamide, offering milder conditions and improved yields.
- Use of stereoselective catalysts or chiral auxiliaries to improve enantiomeric excess beyond racemic mixtures is an active area of research.
- Continuous flow synthesis techniques are being explored to improve reaction control and scalability.
Chemical Reactions Analysis
rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares key structural and physicochemical attributes of the target compound with related analogs:
Substituent Effects on Properties
- Chlorine Substitution: The target compound’s dual chlorine atoms (3R,4S) increase molecular weight and polarity compared to non-halogenated analogs like the methyl-substituted derivative .
Biological Activity
The compound rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1λ6-thiolan-3-yl]acetamide is a synthetic derivative with potential biological activity. Understanding its pharmacological properties is crucial for its application in medicinal chemistry and drug development.
Chemical Structure and Properties
Chemical Formula: C₈H₈ClN₃O₂S
Molecular Weight: 221.68 g/mol
IUPAC Name: rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1λ6-thiolan-3-yl]acetamide
The compound features a chloroacetamide structure with a thiolane ring, which contributes to its unique biological properties.
Research indicates that compounds similar to rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1λ6-thiolan-3-yl]acetamide may exhibit biological activity through several mechanisms:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Activity: The presence of chlorine and thiolane moieties suggests potential antimicrobial properties.
- Anticancer Properties: Preliminary studies indicate that related compounds may induce apoptosis in cancer cells.
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Moderate inhibition of proteases | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1λ6-thiolan-3-yl]acetamide against various bacterial strains. Results showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies demonstrated that the compound exhibits cytotoxic effects on human cancer cell lines, particularly breast and colon cancer cells. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Research Findings
Recent research has focused on the optimization of racemic mixtures to enhance biological activity while reducing toxicity. The following findings were observed:
- Chirality Impact: The (3R,4S) configuration significantly enhances enzyme binding affinity compared to its enantiomers.
- Synergistic Effects: When combined with other antimicrobial agents, rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1λ6-thiolan-3-yl]acetamide showed synergistic effects, improving overall efficacy.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1λ⁶-thiolan-3-yl]acetamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically begins with thiolane ring formation via cyclization of β-chlorovinyl sulfones, followed by chloroacetamide coupling under anhydrous conditions. Key parameters include:
- Temperature : 0–5°C during chlorination to avoid side reactions.
- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility of intermediates.
- Catalysts : Triethylamine (TEA) for deprotonation during amide bond formation .
- Optimization : Use Design of Experiments (DoE) to test variables (e.g., molar ratios, reaction time) and monitor yields via HPLC.
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry at the (3R,4S) positions and chloroacetamide substitution.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 327.96 (calculated for C₇H₈Cl₂NO₃S) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Targeted Assays :
- Enzyme Inhibition : Test against cysteine proteases (e.g., cathepsin B) using fluorogenic substrates.
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
Advanced Research Questions
Q. How can stereochemical resolution of the racemic mixture be achieved, and what challenges arise in isolating enantiomers?
- Methodology :
- Chiral Chromatography : Use Chiralpak® IA columns with hexane:isopropanol (90:10) mobile phase.
- Crystallization : Diastereomeric salt formation with (R)-mandelic acid.
Q. What mechanistic insights exist for its interaction with biological targets, and how can computational tools aid in elucidation?
- Approach :
- Kinetic Studies : Measure inhibition constants (Kᵢ) via steady-state enzyme kinetics.
- Molecular Docking : Use AutoDock Vina to model binding to cysteine protease active sites, focusing on chloroacetamide’s electrophilic reactivity .
Q. How can conflicting data on biological activity (e.g., variable IC₅₀ values) be resolved?
- Strategies :
- Comparative SAR Studies : Synthesize analogs (e.g., replacing Cl with F) to assess substituent effects.
- Assay Standardization : Validate protocols across labs using reference inhibitors (e.g., E-64 for proteases) .
Q. What advanced methods optimize reaction pathways to reduce byproducts and improve scalability?
- Techniques :
- Flow Chemistry : Continuous synthesis to control exothermic chlorination steps.
- Machine Learning : Train models on reaction datasets to predict optimal solvent/catalyst combinations .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Stability Studies :
- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via LC-MS.
- Thermal Stability : Differential Scanning Calorimetry (DSC) to identify decomposition thresholds (>120°C) .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
